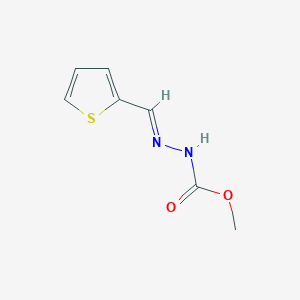![molecular formula C20H19N5O B5330965 N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-(1H-pyrrol-1-yl)propanamide](/img/structure/B5330965.png)
N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-(1H-pyrrol-1-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-(1H-pyrrol-1-yl)propanamide, commonly known as BMPPA, is a chemical compound that belongs to the class of pyrrole-based kinase inhibitors. It has been extensively studied for its potential use in cancer therapy due to its ability to inhibit the activity of certain kinases involved in cell growth and proliferation.
作用机制
BMPPA inhibits the activity of certain kinases, such as Aurora kinase A and B, by binding to their ATP-binding sites. This binding prevents the kinases from phosphorylating their substrates, which leads to cell cycle arrest and apoptosis. BMPPA has also been shown to inhibit the activity of other kinases, such as FLT3 and JAK2, which are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
BMPPA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as induce cell cycle arrest and apoptosis. BMPPA has also been shown to inhibit the activity of certain kinases, such as Aurora kinase A and B, which are involved in cell growth and proliferation. In addition, BMPPA has been shown to have anti-inflammatory effects, making it a potential treatment option for inflammatory diseases.
实验室实验的优点和局限性
BMPPA has several advantages for lab experiments. It has been extensively studied, and its mechanism of action is well understood. It is also relatively easy to synthesize, making it readily available for lab experiments. However, there are also some limitations to using BMPPA in lab experiments. It can be toxic to cells at high concentrations, and its effects may vary depending on the type of cancer cell being studied.
未来方向
There are several future directions for BMPPA research. One area of research is the development of more potent and selective BMPPA analogs. Another area of research is the identification of biomarkers that can predict which cancer patients are most likely to respond to BMPPA treatment. In addition, BMPPA could be combined with other cancer therapies to enhance its effectiveness. Finally, BMPPA could be tested for its potential use in other diseases, such as inflammatory diseases.
合成方法
BMPPA can be synthesized using a multi-step process that involves the reaction of various chemical intermediates. The first step involves the synthesis of 2-(1H-pyrrol-1-yl)propanoic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with 2-(1H-benzimidazol-1-yl)pyridine to form the desired product, BMPPA. The synthesis of BMPPA is a complex process that requires expertise in organic chemistry and access to specialized equipment.
科学研究应用
BMPPA has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the activity of certain kinases, such as Aurora kinase A and B, which are involved in cell growth and proliferation. Inhibition of these kinases can lead to cell cycle arrest and apoptosis, making BMPPA a promising candidate for cancer therapy. BMPPA has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential treatment option for various types of cancer.
属性
IUPAC Name |
N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]-2-pyrrol-1-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c1-15(24-11-4-5-12-24)20(26)22-13-16-7-6-10-21-19(16)25-14-23-17-8-2-3-9-18(17)25/h2-12,14-15H,13H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOYZDYZXXHVCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=C(N=CC=C1)N2C=NC3=CC=CC=C32)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-methylacetamide](/img/structure/B5330886.png)

![7-(3-chlorophenyl)-4-[(2,2-difluorocyclopropyl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5330895.png)
![2-(ethoxymethyl)-4-[rel-(3aR,7aS)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5330903.png)
![2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5330920.png)
![(2R*,3S*,6R*)-5-[(2,4-dimethyl-5-pyrimidinyl)carbonyl]-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5330925.png)
![4-{1-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-imidazol-2-yl}-N-methylbenzenesulfonamide](/img/structure/B5330929.png)
![1'-[(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-7-yl)carbonyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5330939.png)
![methyl 5-methyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5330945.png)
![3-[2-(3-methoxyphenoxy)ethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B5330954.png)
![N-[(1-adamantylamino)carbonothioyl]-3-(4-chlorophenyl)acrylamide](/img/structure/B5330973.png)

![methyl 4-{[3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5330987.png)
![2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}acrylonitrile](/img/structure/B5330991.png)